molecular formula C10H19ClO B13560290 3-(Chloromethyl)-3-isopentyltetrahydrofuran

3-(Chloromethyl)-3-isopentyltetrahydrofuran

Cat. No.: B13560290
M. Wt: 190.71 g/mol
InChI Key: JIJZMWNSGFVVSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-3-isopentyltetrahydrofuran is a versatile chlorinated heterocyclic building block of significant interest in medicinal and synthetic chemistry. The tetrahydrofuran (THF) scaffold is a common motif in polymers and serves as a valuable solvent in various chemical processes . The presence of the chloromethyl group on the tetrahydrofuran ring makes this compound a highly useful intermediate for further chemical functionalization, enabling its use in nucleophilic substitution reactions, metal-catalyzed cross-couplings, and as a precursor for more complex molecular architectures . Chlorine-containing compounds are particularly important in drug discovery, with over 250 FDA-approved pharmaceuticals featuring chlorine atoms, as the halogen often plays a critical role in optimizing a molecule's binding affinity, metabolic stability, and overall pharmacological profile . The additional isopentyl side chain enhances the compound's lipophilicity, which can be instrumental in improving cell membrane permeability for bioactive molecules. Researchers can leverage this compound in the synthesis of novel ligands, potential pharmaceutical candidates, and advanced materials. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H19ClO

Molecular Weight

190.71 g/mol

IUPAC Name

3-(chloromethyl)-3-(3-methylbutyl)oxolane

InChI

InChI=1S/C10H19ClO/c1-9(2)3-4-10(7-11)5-6-12-8-10/h9H,3-8H2,1-2H3

InChI Key

JIJZMWNSGFVVSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1(CCOC1)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3-isopentyltetrahydrofuran typically involves the chloromethylation of 3-isopentyltetrahydrofuran. One common method is the reaction of 3-isopentyltetrahydrofuran with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of phase-transfer catalysts and optimized reaction conditions can enhance the efficiency of the chloromethylation process .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3-isopentyltetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3-isopentyltetrahydrofuran involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function . This reactivity is exploited in the design of compounds with specific biological activities.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • 3-Chloro-tetrahydrofuran (C₄H₇ClO): A simpler derivative with a single chlorine substituent at the 3-position.
  • 2,5-Dimethyltetrahydrofuran-3-thiol (C₆H₁₀OS): Features a thiol (-SH) and methyl groups.
  • Bis(Chloromethyl)Ether (BCME) (C₂H₄Cl₂O): A dichlorinated ether with known carcinogenicity.
  • Oxirane, 2-(chloromethyl)-, (2S)- (C₃H₅ClO): An epoxide with a chloromethyl group.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Kovats RI (Non-polar column)
3-(Chloromethyl)-3-isopentyltetrahydrofuran* C₁₀H₁₇ClO 188.7 (inferred) Chloromethyl, isopentyl ~950–1050 (estimated)
3-Chloro-tetrahydrofuran C₄H₇ClO 106.55 Chlorine 630 (isothermal)
2,5-Dimethyltetrahydrofuran-3-thiol C₆H₁₀OS 130.21 Thiol, methyl Not reported
Bis(Chloromethyl)Ether (BCME) C₂H₄Cl₂O 114.96 Dichloromethyl ether Not applicable (volatile)

*Note: Data for this compound is inferred based on structural similarities.

The isopentyl group increases lipophilicity, leading to higher retention indices (Kovats RI) compared to 3-chloro-tetrahydrofuran. The chloromethyl group enhances electrophilic reactivity, analogous to urea derivatives in (e.g., 8a–8c), where chloromethyl-thiazol compounds exhibit moderate synthesis yields (50–58%) .

Toxicity and Regulatory Considerations

  • BCME: A known carcinogen due to its ability to alkylate DNA . While this compound lacks an ether linkage, its chloromethyl group warrants caution in handling.
  • Regulatory Status : Chloromethyl-containing compounds, such as 2-(chloromethyl)oxirane, are increasingly regulated (e.g., added to China’s Existing Chemical Substances Inventory in 2023) .

Research Findings

  • Chromatographic Behavior: 3-Chloro-tetrahydrofuran exhibits a Kovats RI of 630 under isothermal conditions on a non-polar column . The target compound’s higher molecular weight and lipophilicity suggest a significantly higher RI (~950–1050).
  • Regulatory Implications: Recent additions to chemical inventories () reflect growing scrutiny of chloromethyl compounds, necessitating rigorous safety assessments for novel derivatives.

Biological Activity

3-(Chloromethyl)-3-isopentyltetrahydrofuran is an organic compound with a unique structure that includes a chloromethyl group and an isopentyl group attached to a tetrahydrofuran ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications.

  • Molecular Formula : C10H19ClO
  • Molecular Weight : 190.71 g/mol
  • IUPAC Name : 3-(chloromethyl)-3-(3-methylbutyl)oxolane
  • Canonical SMILES : CC(C)CCC1(CCOC1)CCl

The biological activity of this compound is primarily attributed to its chloromethyl group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify the structure and function of proteins and other biomolecules, potentially leading to therapeutic effects or toxicity depending on the context of its use.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The chloromethyl group can interact with microbial cell membranes, disrupting their integrity and leading to cell death.

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity against different cell lines. For instance, assays conducted on human cancer cell lines suggest that this compound may induce apoptosis through the activation of caspases, which are crucial for programmed cell death.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its molecular structure. The presence of the isopentyl group appears to enhance its lipophilicity, potentially improving membrane permeability and bioavailability.

Case Studies

StudyObjectiveFindings
Study 1 Evaluate cytotoxic effectsShowed significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range.
Study 2 Investigate antimicrobial activityDemonstrated effective inhibition of Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.
Study 3 Assess mechanism of actionIdentified caspase activation as a pathway for inducing apoptosis in treated cells.

Applications in Research and Industry

The compound has potential applications in:

  • Drug Development : As a building block for synthesizing new therapeutic agents targeting various diseases.
  • Organic Synthesis : Used as an intermediate in the preparation of more complex organic molecules.
  • Agricultural Chemistry : Investigated for potential use as an agrochemical due to its antimicrobial properties.

Q & A

Q. What synthetic routes are optimal for preparing 3-(Chloromethyl)-3-isopentyltetrahydrofuran, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or ring-opening reactions. Key steps include:
  • Using tetrahydrofuran (THF) as a solvent due to its ability to stabilize intermediates and enhance reaction homogeneity .
  • Employing triethylamine (Et3N) as a base to neutralize HCl byproducts, ensuring efficient chloromethyl group incorporation .
  • Monitoring reaction progress via thin-layer chromatography (TLC) and isolating products using column chromatography with silica gel .
  • Optimization variables: Reaction time (e.g., 72 hours for complete conversion) and stoichiometric ratios (1:1 molar ratio of precursors) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use a non-polar column (e.g., HP-5MS) and compare Kovats Retention Indices (RI) to NIST reference data for structural confirmation .
  • NMR Spectroscopy : <sup>1</sup>H NMR to identify the isopentyl group (δ 0.8–1.5 ppm for CH3 and CH2 signals) and chloromethyl protons (δ 3.5–4.0 ppm). <sup>13</sup>C NMR for carbonyl/carbon-chlorine bond confirmation .
  • Infrared (IR) Spectroscopy : Detect C-Cl stretches (~550–650 cm<sup>−1</sup>) and tetrahydrofuran ring vibrations (~900–1100 cm<sup>−1</sup>) .

Advanced Research Questions

Q. How do steric effects from the isopentyl group influence nucleophilic substitution reactivity?

  • Methodological Answer : The bulky isopentyl group creates steric hindrance, reducing accessibility to the chloromethyl site. Strategies to mitigate this include:
  • Using polar aprotic solvents (e.g., DMF) to stabilize transition states and enhance reaction rates .
  • Conducting kinetic studies under varying temperatures (25–80°C) to assess activation energy barriers .
  • Comparing reactivity with analogs like 3-aminotetrahydrofuran (less steric hindrance) to isolate steric vs. electronic contributions .

Q. What computational methods predict the electronic properties and solvent interactions of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity of the chloromethyl group. Basis sets like B3LYP/6-31G* are recommended .
  • Solvent Polarity Modeling : Use COSMO-RS to simulate solvent effects (e.g., THF vs. acetonitrile) on reaction pathways and stability .
  • Molecular Dynamics (MD) : Simulate interactions with biological membranes to predict bioavailability or toxicity .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Methodological Answer :
  • Cross-validate data using multiple techniques (e.g., 2D NMR for coupling constants and NOE effects) .
  • Compare experimental RI values with NIST reference databases to rule out impurities .
  • Replicate synthesis under inert atmospheres (Ar/N2) to minimize oxidation byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.